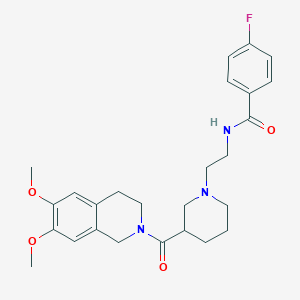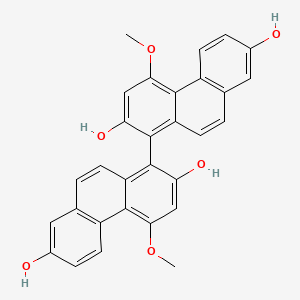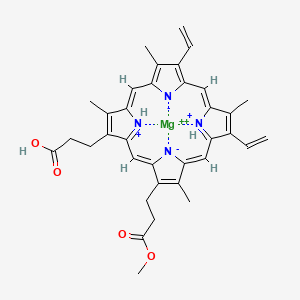
Filbertone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Filbertone can be synthesized through various methods. One common approach involves the reaction of 5-methyl-2-hexanone with formaldehyde in the presence of a base to yield (2E)-5-methyl-2-hepten-4-one . Another method includes the use of Lawesson’s reagent to detect this compound in hazelnut oil .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from hazelnut oil using techniques such as steam distillation combined with extraction (SDE), solid-phase microextraction (SPME), ultrasonically assisted solid-phase extraction (UASPE), and supercritical fluid extraction (SFE) .
Analyse Chemischer Reaktionen
Types of Reactions: Filbertone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Major Products: The major products formed from these reactions include corresponding alcohols, ketones, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Filbertone has been extensively studied for its potential health benefits and applications in various fields:
Wirkmechanismus
Filbertone exerts its effects through various molecular pathways:
Thermogenesis: It upregulates thermogenic genes such as uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor alpha (PPARα).
Lipid Metabolism: this compound enhances fatty acid degradation and oxidative phosphorylation, reducing intracellular lipid accumulation.
Inflammation: It inhibits microglia-mediated inflammatory responses by suppressing the MAPK and NF-κB pathways.
Vergleich Mit ähnlichen Verbindungen
Filbertone is unique due to its specific flavor profile and health benefits. Similar compounds include:
(E)-2-hexenal: Another flavor compound with a green, leafy aroma.
(E)-2-octenal: Known for its fatty, citrusy odor.
(E)-2-decenal: Exhibits a strong, waxy, citrus scent.
Compared to these compounds, this compound stands out for its nutty aroma and potential health benefits, particularly in regulating lipid metabolism and reducing inflammation .
Eigenschaften
CAS-Nummer |
122440-59-9 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
(E,5S)-5-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+/t7-/m0/s1 |
InChI-Schlüssel |
ARJWAURHQDJJAC-KNIZRNDPSA-N |
SMILES |
CCC(C)C(=O)C=CC |
Isomerische SMILES |
CC[C@H](C)C(=O)/C=C/C |
Kanonische SMILES |
CCC(C)C(=O)C=CC |
Synonyme |
(E)-5-methylhept-2-en-4-one 5-methylhept-2-en-4-one filbertone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide](/img/structure/B1241941.png)



![7,7'-[1,2-Ethanediylbis(4,1-piperidinediyl)bis(methylene)]bis[4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one]](/img/structure/B1241954.png)

![N-[(2S)-1-[[(3S,6R,9R,12S,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B1241957.png)




![6-Chloro-2-[N'-(2-nitro-benzylidene)-hydrazino]-pyrimidin-4-ylamine](/img/structure/B1241965.png)
![N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B1241966.png)
